molecular formula C6H13NOS B7822071 N-ethyl-1-propan-2-yloxymethanimidothioic acid

N-ethyl-1-propan-2-yloxymethanimidothioic acid

Cat. No.: B7822071
M. Wt: 147.24 g/mol
InChI Key: KIACEOHPIRTHMI-UHFFFAOYSA-N
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Properties

IUPAC Name

N-ethyl-1-propan-2-yloxymethanimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NOS/c1-4-7-6(9)8-5(2)3/h5H,4H2,1-3H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIACEOHPIRTHMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C(OC(C)C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN=C(OC(C)C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Chemical Synthesis: 3-hydroxypyruvic acid can be synthesized through the oxidation of L-serine using specific oxidizing agents under controlled conditions.

    Biological Synthesis: It can also be produced enzymatically from L-serine by the action of serine dehydratase.

Industrial Production Methods: Industrial production of 3-hydroxypyruvic acid typically involves biotechnological methods, utilizing microbial fermentation processes to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-hydroxypyruvic acid can undergo oxidation to form pyruvic acid.

    Reduction: It can be reduced to form glyceric acid.

    Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Enzymes such as serine dehydratase for biological reactions.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of various organic compounds.
  • Acts as a reagent in chemical reactions to study reaction mechanisms.

Biology:

  • Plays a role in metabolic pathways, particularly in glycolysis and gluconeogenesis.
  • Used in studies related to enzyme kinetics and metabolic regulation.

Medicine:

  • Investigated for its potential therapeutic effects in metabolic disorders.
  • Used in research related to cancer metabolism and treatment.

Industry:

Mechanism of Action

3-hydroxypyruvic acid exerts its effects primarily through its role as an intermediate in metabolic pathways. It acts on various enzymes and participates in reactions that regulate the levels of key metabolites in cells. The compound influences pathways such as glycolysis, gluconeogenesis, and the citric acid cycle, impacting energy production and metabolic balance .

Comparison with Similar Compounds

    Pyruvic Acid: A key intermediate in several metabolic pathways, similar to 3-hydroxypyruvic acid but lacks the hydroxyl group.

    Glyceric Acid: A reduction product of 3-hydroxypyruvic acid, involved in metabolic pathways.

    Lactic Acid: Another metabolic intermediate, structurally similar but with different functional groups.

Uniqueness: 3-hydroxypyruvic acid is unique due to its specific role in metabolic pathways and its ability to undergo various chemical reactions, making it a versatile compound in both research and industrial applications .

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